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Compound of Interest

Compound Name: 7-Methoxyquinoline-8-sulfonamide

CAS No.: 2059988-75-7

Cat. No.: B2851869

Get Quote

Executive Summary
TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is a premier fluorescent sensor for

intracellular free zinc (

), widely utilized due to its high affinity (

in the nanomolar range) and significant fluorescence enhancement upon binding (Chelation
Enhanced Fluorescence, CHEF).

The 7-methoxy isomer (N-(7-methoxy-8-quinolyl)-p-toluenesulfonamide) represents a positional

isomer where the methoxy group is shifted from the C6 to the C7 position of the quinoline ring.

This structural shift introduces severe steric strain between the methoxy group and the bulky

sulfonamide moiety at position C8. Consequently, the 7-methoxy isomer exhibits significantly

reduced zinc binding affinity and altered fluorescence properties compared to TSQ. This guide

details the physicochemical basis for this disparity.
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The core mechanism of zinc sensing in these molecules relies on the formation of a stable five-

membered chelate ring involving the quinoline ring nitrogen (N1) and the deprotonated

sulfonamide nitrogen (N8).

Structural Visualization
The following diagram illustrates the steric clash in the 7-methoxy isomer compared to the

unhindered binding pocket of TSQ.
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Caption: Structural comparison showing how the 7-methoxy position creates steric interference

with the sulfonamide group, destabilizing the zinc coordination sphere.

Mechanistic Differences
Steric Hindrance (The Dominant Factor):

TSQ (6-OMe): The methoxy group is at position 6, para to the sulfonamide group

(structurally remote). It does not interfere with the rotation of the sulfonamide bond or the

approach of the zinc ion.

7-Methoxy Isomer: The methoxy group is at position 7, immediately adjacent (ortho) to the

sulfonamide nitrogen at position 8. The Van der Waals radius of the methoxy group

clashes with the sulfonyl oxygen atoms and the toluene ring. This forces the sulfonamide
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group out of the preferred plane, energetically penalizing the formation of the planar

geometry required for optimal

chelation.

Electronic Modulation (Basicity):

TSQ: The 6-methoxy group is an electron-donating group (EDG) that increases the

basicity of the quinoline nitrogen (N1) via conjugation, enhancing zinc affinity.

7-Methoxy Isomer: While still an EDG, its inductive and mesomeric effects are altered due

to its position. However, the steric destabilization outweighs any electronic gain.

Performance Comparison Matrix
The following data summarizes the expected performance metrics based on structure-activity

relationship (SAR) studies of quinoline sulfonamides.
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Feature TSQ (6-Methoxy) 7-Methoxy Isomer
Impact on

Experiment

Binding Affinity (

)
High (~10–50 nM)

Low (>1

M)

7-isomer requires

much higher [Zn] to

saturate; poor

sensitivity.

Stoichiometry 2:1 (Ligand:Zn) Distorted 2:1 or 1:1

Unstable complexes

lead to non-linear

titration curves.

Fluorescence

Quantum Yield (

)

High (~0.3–0.5 bound) Reduced

Steric strain promotes

non-radiative decay

pathways.

Selectivity

High for

over
Reduced

Weak Zn binding

allows competing ions

to interfere more

easily.

Solubility
Low (requires

DMSO/Ethanol)
Similar

No significant

advantage in

solubility.

Key Insight: The 7-methoxy isomer is often synthesized as a negative control or to study steric

limits, but it is not recommended as a primary sensor for physiological zinc levels due to its poor

binding affinity.

Experimental Protocols
To experimentally verify the binding affinity differences, the following spectrofluorometric

titration protocol is recommended. This protocol is self-validating using a competitive chelator
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(TPEN).

Protocol: Determination of Zinc Dissociation Constant (
)
Objective: Quantify the

of TSQ and its isomer using a buffered zinc titration system.

Reagents:

Sensor Stock: 1 mM TSQ and 1 mM 7-methoxy isomer in DMSO.

Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (Chelex-treated to remove trace metals).

Zn Stock: 10 mM

in water (standardized).

EGTA: 10 mM stock (for zero-zinc baseline).

TPEN: 1 mM stock (for reversibility check).

Workflow Diagram:
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1. Preparation
Dilute Sensor to 1 µM in Buffer

2. Baseline Scan
Record Emission (350-600nm)

Ex: 334nm

3. Zn Titration
Add ZnCl2 aliquots (0 - 10 µM)

Equilibrate 2 min per step

4. Saturation Check
Plot F vs [Zn]

Fit to Hill Equation

5. Validation
Add excess TPEN (20 µM)

Signal must return to baseline

Click to download full resolution via product page

Caption: Step-by-step workflow for spectrofluorometric determination of zinc binding affinity.

Step-by-Step Procedure:

Baseline: Add 2 mL of Buffer to a quartz cuvette. Add 2

L of Sensor Stock (final conc. 1

M). Record the emission spectrum (Ex: 334 nm, Em: 350–600 nm). This is

.

Titration: Sequentially add small volumes of
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to achieve free zinc concentrations ranging from 0 nM to 10

M. Note: For precise low-concentration buffering, use a Zn-EGTA buffering system.

Equilibration: Allow 2 minutes of stirring after each addition. Record the fluorescence

intensity at the peak emission (~490 nm).

Data Analysis: Plot Fluorescence Intensity (

) vs. Free Zinc Concentration (

).

Calculation: Fit the data to the one-site saturation binding model:

Validation: At the end of the titration, add 20

M TPEN. The fluorescence should immediately quench to near

levels, confirming that the signal was due to reversible

binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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